6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
CAS No.:
Cat. No.: VC15935330
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO2 |
|---|---|
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | 6-chloro-8-methyl-1-(2-oxopropyl)quinolin-4-one |
| Standard InChI | InChI=1S/C13H12ClNO2/c1-8-5-10(14)6-11-12(17)3-4-15(13(8)11)7-9(2)16/h3-6H,7H2,1-2H3 |
| Standard InChI Key | VFLUKXWSIWNNQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1N(C=CC2=O)CC(=O)C)Cl |
Introduction
6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinolinone class. It is characterized by its complex molecular structure, which includes a quinoline backbone with specific substitutions at positions 6, 8, and 1. The compound's CAS number is 1242336-52-2, indicating its unique chemical identity .
Synthesis and Preparation
While specific synthesis methods for 6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one are not detailed in the available literature, compounds within the quinolinone class are often synthesized through various organic reactions. These may include condensation reactions, cyclization processes, or substitution reactions involving appropriate starting materials.
Biological Activity and Potential Applications
Although detailed biological activity data for 6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is not readily available, quinolinone derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, some quinolinone compounds have been studied as inhibitors of the heat shock protein 90 (Hsp90), which is a promising target in cancer therapy .
Research Findings and Future Directions
Given the limited specific information on 6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one, further research is needed to explore its potential applications and biological effects. This could involve in vitro and in vivo studies to assess its efficacy and safety in various therapeutic contexts.
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